N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1795487-08-9
Cat. No.: VC4847209
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795487-08-9 |
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Molecular Formula | C11H13N3O2S |
Molecular Weight | 251.3 |
IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15) |
Standard InChI Key | FASFNKKZEMDSCV-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (C₁₁H₁₃N₃O₂S) comprises three key components:
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1,2,3-Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The methyl group at position 4 enhances electron density and steric bulk .
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Carboxamide Group: Positioned at C5, this group facilitates hydrogen bonding and interactions with biological targets .
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N-(1-(Furan-3-yl)propan-2-yl) Substituent: A branched alkyl chain with a furan-3-yl moiety, contributing to lipophilicity and π-π stacking potential .
Key Physicochemical Properties
The compound’s structure is analogous to Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), a commercial fungicide, suggesting potential agrochemical applications .
Synthetic Pathways
General Synthesis Strategy
The synthesis typically involves a multi-step approach:
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Formation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: Achieved via cyclization of thiosemicarbazides with acetic anhydride .
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Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride .
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Amidation with 1-(Furan-3-yl)propan-2-amine: The acid chloride reacts with the amine under basic conditions (e.g., pyridine or triethylamine) to yield the carboxamide .
Example Reaction
Optimization Challenges
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Regioselectivity: Ensuring substitution at the correct nitrogen of the propan-2-amine requires careful control of reaction conditions .
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Purification: Column chromatography or recrystallization is often needed due to byproducts from incomplete amidation .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:
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N-[3-(5-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (PubChem CID 26834246) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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The furan moiety enhances membrane permeability, while the thiadiazole core disrupts bacterial enzyme systems (e.g., dihydrofolate reductase) .
Enzyme Inhibition
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Tyrosinase Inhibition: Furan-thiadiazole hybrids (e.g., 5-(furan-2-yl)-N-isopropylisoxazole-3-carboxamide) showed 70–80% inhibition at 100 µM, relevant for treating hyperpigmentation disorders .
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Antiviral Activity: Thiadiazole carboxamides disrupted viral replication in Dengue and Tobacco Mosaic Virus models .
Applications and Industrial Relevance
Agrochemicals
Thiadiazole carboxamides are key in fungicide development. Tiadinil, for instance, activates systemic acquired resistance in rice against Magnaporthe oryzae . The target compound’s furan group may enhance plant systemic movement compared to phenyl analogs.
Medicinal Chemistry
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